molecular formula C24H23N3O4S B2989967 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-43-2

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2989967
CAS No.: 898452-43-2
M. Wt: 449.53
InChI Key: YRYSKMPLJKDBPM-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety, an indoline ring, and a thiophene group. The compound’s synthesis typically involves coupling reactions between functionalized dihydrobenzo[d][1,4]dioxin and indoline-thiophene intermediates, though yields are often low (e.g., 7% in analogous syntheses) . Pharmacologically, its hybrid structure may combine the anti-inflammatory properties of dihydrobenzodioxin derivatives with the kinase or histone deacetylase (HDAC) inhibitory activity observed in indoline-thiophene analogs .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-23(24(29)26-17-7-8-20-21(14-17)31-12-11-30-20)25-15-19(22-6-3-13-32-22)27-10-9-16-4-1-2-5-18(16)27/h1-8,13-14,19H,9-12,15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYSKMPLJKDBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. The presence of the indolin and thiophen groups enhances its potential interactions with biological targets. Its molecular formula is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S, and it has a molecular weight of approximately 375.4 g/mol .

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₄S
Molecular Weight375.4 g/mol
CAS Number941932-39-4

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds containing the dihydrobenzo[b][1,4]dioxin moiety have been associated with anticancer properties. Research suggests that derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Enzyme Inhibition : In silico molecular docking studies have shown that the compound interacts favorably with enzymes such as alpha-glucosidase and acetylcholinesterase, indicating potential applications in treating metabolic disorders and neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound may involve:

  • Receptor Binding : The indolin and thiophen groups may facilitate binding to specific receptors involved in cell signaling pathways.
  • Inhibition of Enzymatic Activity : The oxalamide group may enhance the compound's ability to inhibit key enzymes involved in disease processes.

Study on Anticancer Activity

A study investigated the cytotoxic effects of related compounds on various cancer cell lines (HeLa, BICR18, U87). The results showed significant cytotoxicity with IC50 values ranging from 93.7 µM to 322.8 µM across different compounds. Notably, compounds with similar structural features exhibited selective toxicity towards cancerous cells compared to normal cells .

Study on Enzyme Interaction

Research focused on the interaction of similar oxalamide derivatives with alpha-glucosidase revealed that modifications in structure could enhance binding affinity and selectivity. This suggests that this compound may be optimized for better therapeutic outcomes in metabolic disorders .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against cancer cells
Enzyme InhibitionPotential inhibition of alpha-glucosidase
Receptor BindingFavorable interactions predicted via docking

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Primary Target/Activity IC50/EC50 Selectivity Reference
Target Compound Oxalamide Dihydrobenzodioxin, indoline, thiophene Hypothesized: HDAC6, anti-inflammatory N/A* Unknown
Compound 9m (Molecules, 2015) Thiazolidinone Dihydrobenzodioxin Not specified
Compound 19 (J. Med. Chem., 2017) Hydroxamic acid Indoline, thiophene HDAC1 2.5 nM HDAC1 > HDAC6 (10x)
Compound 3 (Eur. J. Med. Chem., 2018) Benzamide Thiophene, dihydrodioxin HDAC6 8.3 nM HDAC6-selective
Compound 10 (Molecules, 2015) Thiazolidinone Dihydrobenzodioxin, methylamino Anti-inflammatory 72.6% inhibition COX-2 selectivity

Structural Nuances and Implications

  • Core Scaffold: Unlike thiazolidinone- or benzamide-based analogs (e.g., Compound 9m, Compound 3), the target compound employs an oxalamide linker, which may enhance binding flexibility and hydrogen-bond interactions with enzymatic pockets .
  • Substituent Synergy : The dihydrobenzodioxin group is associated with anti-inflammatory effects (e.g., COX-2 inhibition in Compound 10 ), while the indoline-thiophene moiety is linked to HDAC inhibition (e.g., Compound 19’s HDAC1 IC50 = 2.5 nM ). This hybrid design may dual-target inflammatory and epigenetic pathways.

Pharmacological Performance

  • In contrast, dihydrobenzodioxin-containing Compound 3 shows HDAC6 selectivity (IC50 = 8.3 nM) .
  • Anti-inflammatory Activity : Dihydrobenzodioxin derivatives like Compound 10 exhibit COX-2 inhibition (72.6% at 10 μM), suggesting the target compound may share this profile .

Selectivity and Toxicity Considerations

  • Thiophene-containing analogs (e.g., Compound 19) report moderate cytotoxicity (IC50 > 10 μM in normal cells), implying acceptable safety margins for the target compound .

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